![molecular formula C11H10N2O2S B1493305 6-(tiofeno-3-il)-5,6-dihidro-8H-imidazo[2,1-c][1,4]oxazina-2-carbaldehído CAS No. 2098112-44-6](/img/structure/B1493305.png)

6-(tiofeno-3-il)-5,6-dihidro-8H-imidazo[2,1-c][1,4]oxazina-2-carbaldehído

Descripción general

Descripción

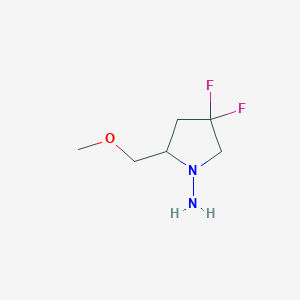

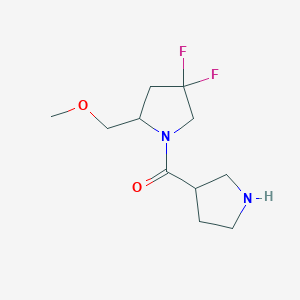

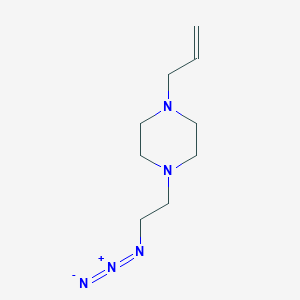

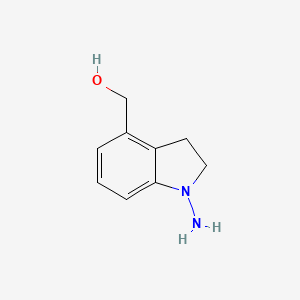

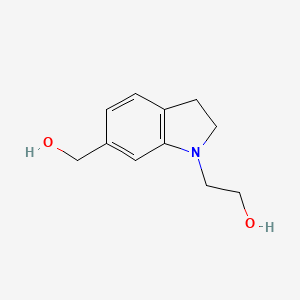

6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

El tiofeno y sus derivados, incluido el compuesto en cuestión, se ha informado que poseen una amplia gama de propiedades terapéuticas . Tienen diversas aplicaciones en la química medicinal y la ciencia de los materiales . Algunas de las propiedades terapéuticas incluyen:

- Antiinflamatorio

- Antipsicótico

- Antiarrítmico

- Antiansiedad

- Antifúngico

- Antioxidante

- Modulador del receptor de estrógenos

- Antimitico

- Antimicrobiano

- Inhibidores de las quinasas

- Anticancerígeno

Química Industrial

Los derivados del tiofeno se utilizan en la química industrial como inhibidores de la corrosión . Pueden ayudar a proteger los metales de la corrosión, lo que es una preocupación importante en muchas aplicaciones industriales .

Ciencia de los Materiales

Las moléculas mediadas por tiofeno desempeñan un papel destacado en el avance de los semiconductores orgánicos . También se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Estas aplicaciones son cruciales en el desarrollo de nuevas tecnologías y dispositivos.

Transistores de efecto de campo orgánicos (OFET)

Los derivados del tiofeno se utilizan en el desarrollo de transistores de efecto de campo orgánicos (OFET) . Los OFET son un tipo de transistor que utiliza un semiconductor orgánico en su canal. Se utilizan en varios dispositivos electrónicos, incluidas pantallas de visualización, monitores de computadora y televisores .

Investigación Biológica

Los análogos basados en tiofeno, incluido el compuesto en cuestión, han sido fascinados por un número creciente de científicos como una clase potencial de compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .

Desarrollo de Medicamentos

Varios medicamentos disponibles comercialmente como Tipepidina, Bromuros de Tiquizium, Bromuro de Timepidium, Dorzolamida, Tioconazol, Citizolam, Nitrato de Sertaconazol y Benociclidina también contienen núcleo de tiofeno . Por lo tanto, el compuesto en cuestión podría usarse potencialmente en el desarrollo de nuevos medicamentos .

Propiedades

IUPAC Name |

6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-5-9-3-13-4-10(8-1-2-16-7-8)15-6-11(13)12-9/h1-3,5,7,10H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCLRSXYVXDKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=NC(=CN21)C=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)

![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)

![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)

![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)

![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)

![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)